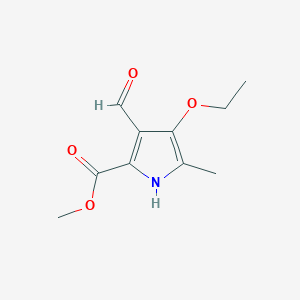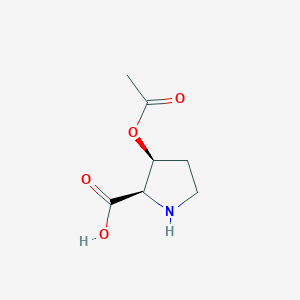
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate is a compound that belongs to the class of organic compounds known as carbamates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The pyrrolidine ring in its structure adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Ester: The protected amine is then reacted with methyl acrylate to form the ester linkage. This reaction is typically carried out under basic conditions using a catalyst such as sodium hydride.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted carbamates or esters.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The Boc protecting group is particularly useful in multi-step organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. The compound can be used to modify proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. The compound’s reactivity makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further biochemical reactions. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a different position of the pyrrolidine ring.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(piperidin-3-yl)propanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate is unique due to the presence of the Boc protecting group and the pyrrolidine ring. These structural features confer specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrolidin-3-ylpropanoate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)7-9-5-6-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
ZPGOIGLVJVSKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)

![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)




